5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one
Overview
Description
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a useful research compound. Its molecular formula is C6H9BrO3 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
- The molecular structure and conformation of related compounds, such as 5,5-bis(bromomethyl)-2-methyl-2-phenyl-1,3-dioxane, have been extensively studied using methods like NMR spectroscopy and X-ray diffraction analysis. These studies provide insights into the molecular geometry and conformational behavior, which are crucial for understanding the chemical properties and potential applications of these compounds (Khazhiev et al., 2019).
Spectroscopic Investigations
- Spectroscopic techniques like FTIR and FT-Raman have been employed to study the structure of derivatives such as 4-bromomethyl-5-methyl-1,3-dioxol-2-one. These studies help in characterizing structural parameters and understanding the electronic properties of the molecules, which can be crucial for various scientific applications (Carthigayan et al., 2014).
Synthesis and N-Alkylation
- The synthesis and N-alkylation of derivatives, such as 5-Bromomethyl-5-methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, highlight the potential of these compounds in organic synthesis. The ability to undergo reactions without protection of reactive groups indicates their versatility in chemical transformations (Wakita et al., 1990).
Antibiotic Synthesis
- Compounds like 4-bromomethyl-5-methyl-1,3-dioxolen-2-one have been used in the synthesis of antibiotics such as Lenampicillium hydrochloride. This demonstrates the potential pharmaceutical applications of these chemical structures (Xiao Xu-hui, 2004).
Conformational Behavior Analysis
- The conformational behavior of halomethyl groups in similar compounds has been quantitatively determined, providing insights into the molecular behavior and potential reactivity of these structures (Borremans & Anteunis, 2010).
Properties
IUPAC Name |
5-(bromomethyl)-5-methyl-1,3-dioxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZBWYAWXVJNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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